![molecular formula C13H18BrNO2 B1445274 tert-Butyl 2-bromobenzyl(methyl)carbamate CAS No. 954238-61-0](/img/structure/B1445274.png)
tert-Butyl 2-bromobenzyl(methyl)carbamate
Overview
Description
“tert-Butyl 2-bromobenzyl(methyl)carbamate” is a chemical compound with the molecular formula C13H18BrNO2 . It is also known as N-tert-butyl-N-(2-bromobenzyl)-N-methylcarbamate.
Synthesis Analysis
The synthesis of “tert-Butyl 2-bromobenzyl(methyl)carbamate” involves several steps. In one experiment, a solution of compound 58 (2.0 g, 10.0 mmol) and Boc20 (2.29 g, 10.5 mmol) in THF (40 mL) was stirred at room temperature for 16 hours. The mixture was then concentrated in vacuo. The crude product was purified by flash column chromatography over silica gel, which was eluted with 10% EtOAc in heptanes, yielding compound 59 as a colorless oil (2.8 g, 95% yield) .Molecular Structure Analysis
The molecular structure of “tert-Butyl 2-bromobenzyl(methyl)carbamate” is represented by the linear formula C13H18BrNO2 . The average mass is 300.191 Da and the monoisotopic mass is 299.052094 Da .Physical And Chemical Properties Analysis
“tert-Butyl 2-bromobenzyl(methyl)carbamate” is a white crystalline powder. The average mass is 300.191 Da and the monoisotopic mass is 299.052094 Da . The water solubility is 0.0583 mg/ml .Scientific Research Applications
Chemical Synthesis and Reactivity
tert-Butyl 2-bromobenzyl(methyl)carbamate is a versatile intermediate in organic synthesis, demonstrating significant reactivity and application in the formation of complex molecules. One study describes the reactivity of related compounds, where treatment with alkyllithium leads to various addition products, indicating the potential utility of tert-butyl 2-bromobenzyl(methyl)carbamate in synthetic organic chemistry for creating structurally diverse molecules through selective transformations (Orito et al., 2000). Similarly, the synthesis of oxazolidinones and carbamates from related compounds highlights the use of tert-butyl 2-bromobenzyl(methyl)carbamate in the synthesis of important chemical intermediates (Brenner et al., 2003).
Catalysis and Ligand Synthesis
The compound is also significant in the preparation of ligands for catalytic applications. For instance, the synthesis of optically active dibenzophosphetenyl ligands from related 2-bromobenzyl compounds, which showed excellent enantioselectivity in asymmetric catalysis, signifies the importance of tert-butyl 2-bromobenzyl(methyl)carbamate in producing ligands for stereoselective synthesis (Imamoto et al., 2004).
Protective Group Chemistry
Moreover, the role of tert-butyl carbamates as protective groups in organic synthesis is well-documented. The compound under discussion likely shares similar utilities in protecting amine functionalities during complex synthetic sequences, providing stability and selectivity for subsequent chemical transformations (Li et al., 2006; Li et al., 2006).
Environmental Chemistry and Degradation Studies
Additionally, tert-butyl 2-bromobenzyl(methyl)carbamate and related compounds are subjects of environmental chemistry studies, focusing on degradation pathways and environmental fate. For example, the oxidation of tert-butyl compounds in water treatment processes and their degradation products highlights the environmental relevance of tert-butyl 2-bromobenzyl(methyl)carbamate, contributing to our understanding of its behavior in aqueous systems and potential impact (Acero et al., 2001).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[(2-bromophenyl)methyl]-N-methylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)15(4)9-10-7-5-6-8-11(10)14/h5-8H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLGVFLVTMLPLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-bromobenzyl(methyl)carbamate | |
CAS RN |
954238-61-0 | |
Record name | 954238-61-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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